molecular formula C6H11NO4 B14743041 4-Nitrohexanoic acid CAS No. 5470-67-7

4-Nitrohexanoic acid

Cat. No.: B14743041
CAS No.: 5470-67-7
M. Wt: 161.16 g/mol
InChI Key: QKOABJZSJDIUKW-UHFFFAOYSA-N
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Description

4-Nitrohexanoic acid is an organic compound with the molecular formula C6H11NO4 It belongs to the class of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrohexanoic acid can be synthesized through several methods. One common approach involves the nitration of hexanoic acid using nitric acid. The reaction typically requires a strong acid catalyst and controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the hexanoic acid molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-nitrohexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Nitrovaleric acid
  • 6-Nitrohexanoic acid
  • 4-Nitrobutanoic acid

Comparison: 4-Nitrohexanoic acid is unique due to its specific chain length and the position of the nitro group. Compared to 4-nitrovaleric acid, it has a longer carbon chain, which can influence its reactivity and solubility.

Properties

CAS No.

5470-67-7

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4-nitrohexanoic acid

InChI

InChI=1S/C6H11NO4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

QKOABJZSJDIUKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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